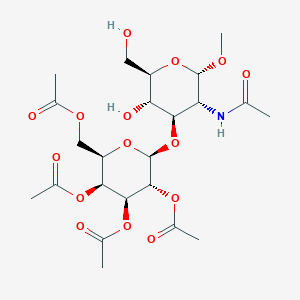
Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside is a complex carbohydrate derivative It is a disaccharide glycoside composed of a glucopyranoside unit linked to a galactopyranosyl unit, both of which are acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide units are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected monosaccharide units are then linked through a glycosidic bond.
Deprotection: The acetyl groups are removed under mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond under acidic or enzymatic conditions.
Oxidation: Oxidation of the hydroxyl groups to form corresponding ketones or aldehydes.
Substitution: Replacement of acetyl groups with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as periodic acid or bromine water.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Hydrolysis: Monosaccharide units such as glucosamine and galactosamine.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Derivatives with new functional groups replacing the acetyl groups.
Scientific Research Applications
Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in glycosylation disorders.
Industry: Utilized in the production of glycosylated biomaterials and as a standard in analytical techniques.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes recognize the glycosidic linkages and acetyl groups, facilitating various biochemical processes. The pathways involved include glycosylation and deglycosylation, which are crucial for maintaining cellular functions and homeostasis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
- Methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranoside
- 2-Acetamido-2-deoxy-3-O-(α-D-galactopyranosyl)-D-galactose
Uniqueness
Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of multiple acetyl groups. These structural features confer distinct biochemical properties, making it valuable for specialized applications in glycoscience and related fields.
Properties
CAS No. |
62998-28-1 |
|---|---|
Molecular Formula |
C₂₃H₃₅NO₁₅ |
Molecular Weight |
565.52 |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26)/t14-,15-,16-,17-,18+,19-,20+,21-,22+,23+/m1/s1 |
SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
Methyl 2-(Acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139671.png)







